

In-Depth Technical Guide: tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate

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Compound of Interest

Compound Name: (R)-1-Boc-2-Hydroxymethyl-piperazine

Cat. No.: B152142

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block in medicinal chemistry. It details its chemical and physical properties, spectral data, safety information, and experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate is a heterocyclic compound widely utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its structural features, including the chiral center, the protected amine, and the primary alcohol, make it an important scaffold for creating diverse molecular architectures.

Table 1: Chemical and Physical Data

Property	Value	Reference(s)
CAS Number	169448-87-7	[1]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₃	[1]
Molecular Weight	216.28 g/mol	[1]
Appearance	White to off-white solid	
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	

Spectral Data

The following tables summarize the key spectral data for the characterization of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

Table 2: NMR Spectral Data

Nucleus	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment	Reference(s)
¹ H-NMR	1.40	s	-	9H, -C(CH ₃) ₃	
2.58	m	-	1H, piperazine ring H		
2.82	m	-	3H, piperazine ring H		
2.92	bs	-	1H, piperazine ring H		
2.98	d	-	1H, piperazine ring H		
3.43	m	-	1H, - CH(CH ₂ OH)-		
3.65	m	-	2H, -CH ₂ OH		
3.80	m	-	1H, piperazine ring H		
¹³ C-NMR	Data not explicitly found for the target compound. Data for a similar piperidine analog are	[2]			

available for
reference.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Key Peaks	Reference(s)
Mass Spectrometry	MH ⁺ 217	
Infrared (IR) Spectroscopy	Specific data not found. General characteristic peaks for similar structures include C-H, N-H, C=O, and O-H stretching and bending vibrations.	[2]

Safety Information

While a specific safety data sheet for tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate is not readily available, data for structurally related piperazine compounds provide guidance on handling and safety precautions. Piperazine derivatives may cause skin and eye irritation.

Table 4: GHS Hazard Information (for related piperazine compounds)

Hazard Class	Hazard Statement
Skin corrosion/irritation	H315: Causes skin irritation
Serious eye damage/eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure	H335: May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

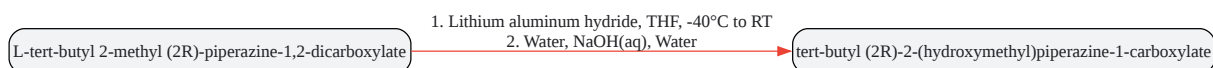
Experimental Protocols

This section details the methodologies for the synthesis and purification of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

Synthesis Protocol

A common synthetic route involves the reduction of a carboxylate precursor.

Reaction Scheme:



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Figure 1: Synthesis of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.

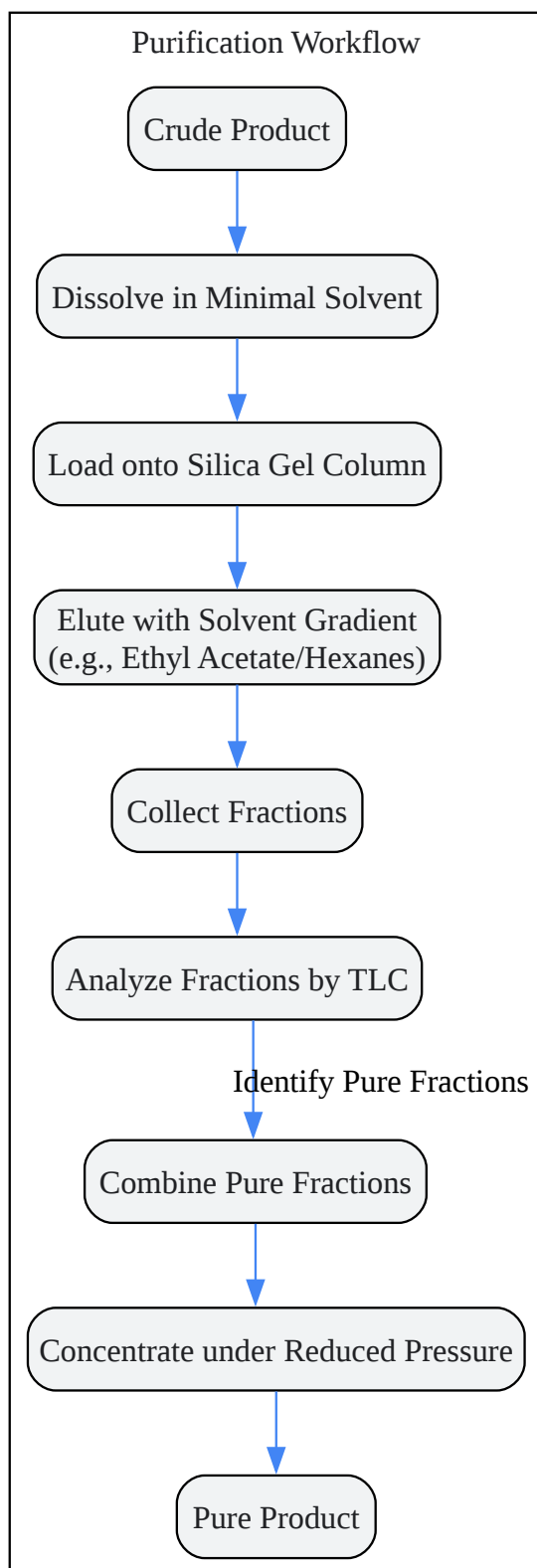
Detailed Methodology:

- A solution of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate (2.55 g) in tetrahydrofuran (THF, 70 ml) is cooled to -40°C.
- Lithium aluminum hydride (1M in THF, 26 ml) is added to the solution.
- The reaction mixture is then warmed to room temperature and stirred for 1 hour.
- The reaction is cooled to 0°C and quenched by the sequential addition of water (1 ml), 2N sodium hydroxide (1 ml), and then water (2 ml).
- The resulting slurry is filtered, and the filtrate is concentrated in vacuo to yield the product.

Purification Protocol

Purification is typically achieved through flash column chromatography.

Workflow Diagram:



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Figure 2: General workflow for purification by flash chromatography.

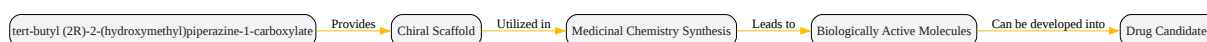
Detailed Methodology:

- The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
- The solution is loaded onto a silica gel column.
- The column is eluted with a solvent gradient, for example, ethyl acetate in hexanes. The specific gradient will depend on the polarity of the impurities.
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate.[2]

Applications in Drug Discovery and Development

tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry. The piperazine moiety is a common scaffold in many biologically active compounds, and the presence of the chiral hydroxymethyl group allows for the synthesis of enantiomerically pure molecules with specific biological targets.

Logical Relationship Diagram:



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Figure 3: Role in drug discovery.

Piperazine derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors and antimicrobial agents. The specific stereochemistry and functional groups of tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate make it a key starting material for the development of novel drug candidates with improved efficacy and selectivity.[3]

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